molecular formula C15H9Cl2N3S2 B11975624 3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11975624
M. Wt: 366.3 g/mol
InChI Key: JYMMNSSBNKLXEY-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic substitution reaction of 3,4-dichlorobenzyl chloride with 1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazolo[3,4-b][1,3]benzothiazole derivatives

Scientific Research Applications

3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorophenoxy)ethyl]thio[1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • 3-[(4-tert-butylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • 3-[(2-nitrobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Uniqueness

3-[(3,4-dichlorobenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more effective in certain biological applications compared to its analogs .

Properties

Molecular Formula

C15H9Cl2N3S2

Molecular Weight

366.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(7-11(10)17)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2

InChI Key

JYMMNSSBNKLXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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